molecular formula C16H19NO4 B8353440 Phenylmethyl 3-[2-(1,3-dioxolan-2-yl)ethylidene]azetidine-1-carboxylate

Phenylmethyl 3-[2-(1,3-dioxolan-2-yl)ethylidene]azetidine-1-carboxylate

Cat. No. B8353440
M. Wt: 289.33 g/mol
InChI Key: CVSQICXJPVQJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylmethyl 3-[2-(1,3-dioxolan-2-yl)ethylidene]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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properties

Product Name

Phenylmethyl 3-[2-(1,3-dioxolan-2-yl)ethylidene]azetidine-1-carboxylate

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

benzyl 3-[2-(1,3-dioxolan-2-yl)ethylidene]azetidine-1-carboxylate

InChI

InChI=1S/C16H19NO4/c18-16(21-12-13-4-2-1-3-5-13)17-10-14(11-17)6-7-15-19-8-9-20-15/h1-6,15H,7-12H2

InChI Key

CVSQICXJPVQJHQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC=C2CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (1.393 g, 12.4 mmol) and [2-(1,3-dioxolan-2-yl)ethyl]-triphenylphosphonium bromide (5.51 g, 12.4 mmol) were stirred in ether (30 mL) at amibient for 1 h. Phenylmethyl 3-oxoazetidine-1-carboxylate (1.025 g, 5.0 mmol), prepared using procedures similar to those described in Reference 3, was added and the mixture was stirred at 35° C. for 6 h and then at ambient for 4 days. Mixture was filtered through celite and the solid was washed with ether. The filtrate was washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Column chromatography (silica gel, 20% ether in hexanes) gave phenylmethyl 3-[2-(1,3-dioxolan-2-yl)ethylidene]azetidine-1-carboxylate (220 mg, 0.761 mmol, 15% yield): 1H NMR (400 MHz, CDCl3): 7.39-7.28 (m, 5H), 5.43-5.35 (m, 1H), 5.11 (s, 2H), 4.89 (t, 1H), 4.56 (br d, 4H), 4.00-3.92 (m, 2H), 3.91-3.83 (m, 2H), 2.27 (br t, 2H).
Quantity
1.393 g
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reactant
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5.51 g
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reactant
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30 mL
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1.025 g
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hexanes
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solvent
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Synthesis routes and methods II

Procedure details

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